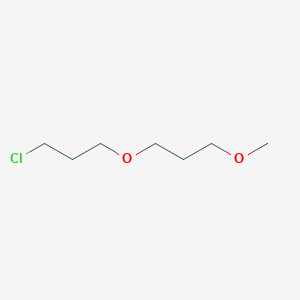

1-Chloro-3-(3-methoxypropoxy)propane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO2 |

|---|---|

Molecular Weight |

166.64 g/mol |

IUPAC Name |

1-(3-chloropropoxy)-3-methoxypropane |

InChI |

InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |

InChI Key |

ABKQBIVAKCQNKG-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOCCCCl |

Origin of Product |

United States |

Overview of Halogenated and Polyether Containing Organic Compounds As Synthetic Intermediates and Reagents

Halogenated organic compounds are a cornerstone of modern synthetic chemistry, valued for their versatility as building blocks in creating more complex molecules. The presence of a halogen atom (such as fluorine, chlorine, bromine, or iodine) on an organic framework introduces a reactive site. chemsec.orggoogle.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a wide range of substitution and elimination reactions, making halogenated compounds crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. chemsec.org

Polyether compounds, characterized by multiple ether linkages (R-O-R') in their backbone, are known for their unique properties, including their ability to act as solvents, phase-transfer catalysts (like crown ethers), and polymer building blocks. iafss.org Their flexible chains and capacity to coordinate with metal cations make them valuable in various industrial and research settings. When a molecule combines both a halogen and a polyether chain, it becomes a bifunctional reagent, possessing two distinct reactive centers that can be addressed in synthetic strategies. Halogenated ethers are used in applications ranging from flame retardants to anesthetics, showcasing their diverse utility.

Historical Context of Ether Synthesis and the Evolution of Functionalized Propane Derivatives

The synthesis of ethers is a foundational transformation in organic chemistry, with its history dating back to the 19th century. The most renowned method, the Williamson ether synthesis, was developed by Alexander Williamson in 1850. This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, was pivotal in understanding the structure of ethers and remains a widely used method in both laboratory and industrial settings.

The development of functionalized propane (B168953) derivatives has evolved alongside advances in synthetic methodology. Propane, a simple three-carbon alkane, can be modified to incorporate various functional groups, turning it into a versatile scaffold. The introduction of halogens, hydroxyl groups, and ether linkages onto the propane chain creates valuable intermediates. For instance, propane-1,3-diol can be a precursor to a variety of derivatives through reactions that modify one or both of its hydroxyl groups. The selective functionalization of such diols allows chemists to build complex molecules with precise control over their architecture. Research into propane dehydrogenation has also opened new avenues for producing propylene, a key building block for numerous chemicals and polymers.

Contemporary Role of 1 Chloro 3 3 Methoxypropoxy Propane in Enabling Complex Chemical Transformations

Strategies for Carbon-Oxygen and Carbon-Halogen Bond Construction in Multi-Functionalized Alkanes

The assembly of molecules with multiple functional groups, such as this compound, necessitates precise control over bond-forming reactions to ensure high selectivity and yield. The key transformations are the formation of carbon-oxygen (C-O) bonds to create the ether linkages and the subsequent, selective formation of a carbon-halogen (C-Cl) bond.

Etherification Reactions: Approaches to Propoxy- and Methoxypropoxy- Moieties

The formation of the ether backbone of the precursor, 3-(3-methoxypropoxy)propan-1-ol, is most commonly achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves the reaction of an alkoxide nucleophile with a primary alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of the 3-(3-methoxypropoxy)propane moiety, two primary disconnection strategies can be envisioned.

Route A involves the reaction of a 3-methoxypropanol-derived alkoxide with a 3-carbon electrophile, such as 1-bromo-3-chloropropane (B140262). The initial step is the deprotonation of 3-methoxy-1-propanol (B72126) using a strong base like sodium hydride (NaH) to form the sodium alkoxide. masterorganicchemistry.com This nucleophile then attacks the electrophilic carbon of the alkyl halide.

Route B would involve reacting the mono-alkoxide of propane-1,3-diol with a 3-methoxypropyl halide. However, achieving mono-alkylation of the diol can be challenging and may lead to mixtures of products.

A related and industrially viable method for a key starting material, 3-methoxy-1-propanol, involves the alkylation of 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.comgoogle.com This process can be carried out continuously and provides the precursor for subsequent etherification or halogenation steps with high selectivity. google.comgoogle.com

| Route | Nucleophile | Electrophile | Key Considerations |

| A | 3-Methoxy-1-propanol | 1-Bromo-3-chloropropane | Requires selective reaction at the more reactive C-Br bond. |

| B | 1,3-Propanediol | 3-Methoxypropyl halide | Risk of di-alkylation and requires a pre-formed methoxypropyl halide. |

| C | 1,3-Propanediol | Methyl Chloride | Forms the precursor 3-methoxy-1-propanol directly from inexpensive materials. google.com |

This table outlines potential Williamson ether synthesis strategies for the core structure.

Regioselective Halogenation Techniques for Alkane Scaffolds

Once the precursor alcohol, 3-(3-methoxypropoxy)propan-1-ol, is synthesized, the terminal hydroxyl group must be selectively replaced by a chlorine atom. This transformation must be regioselective, targeting the C-OH bond without cleaving the stable C-O-C ether linkages.

A standard and effective method for this conversion is the use of thionyl chloride (SOCl₂). chembk.com The reaction of a primary alcohol with thionyl chloride, often in the presence of a base like pyridine (B92270) or neat, provides the corresponding alkyl chloride with gaseous byproducts (SO₂ and HCl), which can simplify purification. A described synthesis for the analogous 1-chloro-3-methoxypropane (B29878) involves the slow addition of thionyl chloride to 3-methoxy-1-propanol at a controlled temperature (65-70 °C), achieving a high yield of 97.7%. chembk.com This method is directly applicable to the halogenation of 3-(3-methoxypropoxy)propan-1-ol.

Other common reagents for converting primary alcohols to alkyl chlorides include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). The choice of reagent depends on factors like substrate tolerance, desired reaction conditions, and scalability. For instance, studies on the chlorination of glycerol (B35011) have shown that achieving selectivity between primary and secondary hydroxyl groups is a significant challenge, underscoring the importance of optimized conditions for substrates with multiple potential reaction sites. scielo.br

Novel Catalytic and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly focuses on developing catalytic and environmentally benign processes to improve efficiency and reduce waste. rsc.org

Transition Metal-Catalyzed Methods for Halogenated Ether Synthesis

Transition metal catalysis offers powerful alternatives for constructing C-O and C-X bonds, often under milder conditions than traditional methods. acs.orgyoutube.com While specific literature on the transition-metal-catalyzed synthesis of this compound is scarce, general principles can be applied.

For the etherification step, palladium and copper catalysts are widely used for C-O bond formation. These reactions can sometimes overcome the limitations of the Williamson synthesis, such as side reactions. byjus.com For the halogenation step, recent research has demonstrated the ability of ruthenium pincer complexes to catalyze the oxidation of C-H bonds and even the challenging hydrolysis of carbon-halogen bonds. acs.org While not a direct synthesis, this highlights the potential of transition metals to mediate transformations involving halogenated organic compounds. acs.org The development of catalysts for direct C-H functionalization could one day provide a route to halogenated ethers that bypasses the need for pre-functionalized starting materials like alcohols. youtube.com

Sustainable Synthetic Routes and Solvent Systems for Enhanced Efficiency

The principles of green chemistry aim to minimize the environmental impact of chemical processes. rsc.orgnih.gov For the synthesis of this compound, several strategies can be employed to enhance sustainability.

Phase-Transfer Catalysis: The Williamson ether synthesis can be made more efficient by using a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide or 18-crown-6. wikipedia.orggoogle.com A PTC facilitates the transport of the alkoxide nucleophile from an aqueous or solid phase into the organic phase containing the alkyl halide, increasing reaction rates and often allowing for the use of less hazardous solvents and milder conditions. google.com

Solvent Selection: The choice of solvent is critical to the green credentials of a synthesis. nih.gov Traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), or halogenated solvents like dichloromethane, are effective but pose environmental and safety concerns. youtube.com A shift towards greener solvents is a key goal. nih.govalfa-chemistry.com For ether synthesis, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can be effective, but their disposal is also a consideration. masterorganicchemistry.comyoutube.com Research into benign alternatives, such as glycerol-derived solvents like 1,2,3-trimethoxypropane, is ongoing and shows promise for various applications. rsc.org Ideally, a process would use a minimal amount of solvent or be conducted under solvent-free conditions. rsc.orggoogle.com

| Solvent Class | Examples | Green Chemistry Considerations |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Volatile, flammable, potential for peroxide formation. youtube.com |

| Halogenated | Dichloromethane (DCM), Chloroform | Toxic, environmental persistence. nih.govyoutube.com |

| Aromatic | Benzene, Toluene | Toxic, volatile organic compounds (VOCs). google.com |

| Polar Aprotic | DMF, DMSO | High boiling points, effective but can be difficult to remove. masterorganicchemistry.com |

| "Green" Solvents | Water, Ionic Liquids, Supercritical CO₂, Bio-derived solvents | Reduced toxicity and environmental impact, potential for catalyst recycling. rsc.org |

This table provides a classification of common organic solvents and their general sustainability profiles.

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory-scale procedure to industrial production requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and high throughput.

For the synthesis of halogenated ethers, several key variables must be controlled. Based on patent literature for similar compounds, these include:

Molar Ratios: The stoichiometry of the reactants is crucial for maximizing yield and minimizing side products. For instance, in a Williamson-type reaction, a slight excess of one reactant might be used to ensure complete conversion of the other. A patent for a related synthesis specifies a molar ratio of 1,3-bromochloropropane to sodium methoxide (B1231860) of 1:0.9-1.2 for quantitative mono-etherification. google.com

Reaction Temperature: Temperature control is vital for both reaction rate and selectivity. The halogenation with thionyl chloride requires maintaining a specific temperature range (e.g., 65-70 °C) to prevent side reactions and decomposition. chembk.com Dropwise addition of reagents is often used to manage exothermic processes. google.com

Catalyst Loading: In catalyzed reactions, the amount of catalyst must be optimized to be low enough for cost-effectiveness but high enough for an efficient reaction rate.

Work-up and Purification: Scalable purification methods are essential. The process typically involves filtration to remove inorganic salts (e.g., NaCl), washing the organic layer with water or brine to remove impurities, drying, and finally, distillation to obtain the pure product. chembk.comgoogle.com

| Parameter | Example Condition (from related syntheses) | Purpose | Reference |

| Reactant Ratio | 1 : 0.9-1.2 (Alkyl Halide : Alkoxide) | Maximize mono-etherification, prevent di-etherification. | google.com |

| Solvent Volume | 1:3 to 1:10 (Reactant : Solvent) | Ensure proper mixing and heat dissipation. | google.com |

| Addition Rate | Slow, dropwise addition | Control exothermic reactions and maintain temperature. | chembk.comgoogle.com |

| Temperature | 50-80 °C (etherification), 65-70 °C (chlorination) | Optimize reaction rate and selectivity. | chembk.comgoogle.com |

| Reaction Time | 2-3 hours (post-addition) | Drive reaction to completion. | chembk.com |

| Purification | Filtration, Washing, Distillation | Isolate pure product from byproducts and unreacted materials. | chembk.comgoogle.com |

This table summarizes key process parameters for the production of halogenated ethers based on documented procedures.

Kinetic and Thermodynamic Parameters Influencing Reaction Pathways

The synthesis of this compound would likely proceed via a Williamson ether synthesis, a classic S(_N)2 reaction. This involves the reaction of the sodium salt of 3-methoxy-1-propanol (sodium 3-methoxypropoxide) with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. The choice of reagents and reaction conditions is critical and is governed by kinetic and thermodynamic parameters.

Reaction Pathway:

The probable synthetic route involves the deprotonation of 3-methoxy-1-propanol with a strong base, such as sodium hydride or sodium metal, to form the highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the dihalopropane, displacing a halide ion. To favor the desired monosubstituted product, 1-bromo-3-chloropropane is an ideal reagent, as the greater lability of the bromide leaving group allows for selective reaction at that position.

Kinetic Considerations:

The rate of the S(_N)2 reaction is dependent on several factors:

Leaving Group: The nature of the leaving group is crucial. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. This allows for selective displacement of bromide over chloride when using 1-bromo-3-chloropropane.

Solvent: Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are typically preferred for S(_N)2 reactions as they can solvate the cation of the alkoxide salt without solvating the nucleophilic anion, thus enhancing its reactivity.

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more molecules with the necessary activation energy. However, higher temperatures can also promote side reactions, such as elimination (E2), especially if a sterically hindered base or a secondary/tertiary alkyl halide is used. For the synthesis of this compound, which involves a primary alkyl halide, substitution is generally favored.

Thermodynamic Considerations:

The table below summarizes key parameters that would influence the synthesis of this compound based on analogous Williamson ether syntheses.

| Parameter | Influence on Reaction Pathway | Typical Conditions/Values for Analogous Reactions |

| Temperature | Affects reaction rate and selectivity. Higher temperatures favor elimination side reactions. | 25°C to 100°C |

| Solvent | Aprotic polar solvents enhance the nucleophilicity of the alkoxide. | DMF, DMSO, THF |

| Base | A strong base is required to deprotonate the alcohol. | NaH, Na, KHMDS |

| Leaving Group | A good leaving group (e.g., Br⁻, I⁻) is essential for the S(_N)2 reaction. | Br > Cl > F |

| Concentration | Higher concentrations of reactants increase the reaction rate. | 0.1 M to 2 M |

Flow Chemistry and Continuous Processing in Functionalized Ether Synthesis

While specific examples of the flow synthesis of this compound are not documented, the principles of flow chemistry are highly applicable to this type of ether synthesis. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability.

In a hypothetical flow process for the synthesis of this compound, a solution of 3-methoxy-1-propanol and a base would be continuously mixed with a stream of the dihalopropane in a microreactor or a packed-bed reactor. The reaction mixture would then flow through a heated zone to achieve the desired reaction temperature and residence time.

Key Advantages of a Flow Process:

Enhanced Safety: The small reactor volumes in flow systems minimize the risk associated with handling reactive intermediates and exothermic reactions.

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling precise control over the reaction temperature and minimizing the formation of byproducts from thermal excursions.

Improved Mixing: Micromixers provide rapid and efficient mixing of reactants, leading to more consistent reaction conditions and higher yields.

Scalability: Scaling up a flow process is typically achieved by running the system for longer periods or by using multiple reactors in parallel (scaling out), which is often more straightforward than scaling up a batch reactor.

Integration of Workup: Downstream processing steps, such as quenching, extraction, and purification, can be integrated into the flow system, creating a fully continuous manufacturing process.

The table below outlines a conceptual design for the continuous flow synthesis of this compound.

| Parameter | Description | Exemplary Conditions for Functionalized Ether Synthesis |

| Reactor Type | The type of reactor used for the continuous process. | Packed-bed reactor with a solid-supported base or a microreactor. |

| Flow Rate | The rate at which the reactant solutions are pumped through the reactor. | 0.1 mL/min to 10 mL/min |

| Residence Time | The average time a molecule spends in the reactor. | 1 minute to 30 minutes |

| Temperature | The temperature at which the reaction is conducted. | 50°C to 150°C |

| Back Pressure | Applied pressure to keep solvents in the liquid phase above their boiling points. | 10 bar to 20 bar |

Nucleophilic Substitution Reactions at the Chlorinated Propyl Unit

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and for this compound, the primary chloride presents a key site for such transformations. The reaction involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The specific pathway of this substitution, whether it be concerted (SN2) or stepwise (SN1), is determined by several factors which will be explored in detail.

Detailed Examination of SN1 and S2 Reaction Pathways

The dichotomy between SN1 and SN2 reactions is a central theme in understanding the reactivity of alkyl halides.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, being a primary alkyl chloride, the SN2 pathway is generally favored due to the relatively unhindered nature of the primary carbon atom. ncert.nic.in

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is then followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocations. ncert.nic.in For this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway significantly less likely under most conditions. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Disfavored (Primary halide) | Favored (Primary halide) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Primary carbocation (high energy) | None (transition state) |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |

| Stereochemistry | Racemization (if chiral center) | Inversion of configuration |

Steric and Electronic Effects on Reactivity and Selectivity

The reactivity of this compound in nucleophilic substitution reactions is modulated by both steric and electronic effects.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups around the reaction center, which can impede the approach of a nucleophile. youtube.comyoutube.com In the context of an SN2 reaction, the accessibility of the electrophilic carbon is paramount. As a primary alkyl chloride, this compound offers a relatively unhindered site for nucleophilic attack. However, the presence of the methoxypropoxy side chain, while not directly attached to the reactive carbon, could exert some steric influence, potentially slowing the reaction rate compared to a simpler primary alkyl chloride like 1-chloropropane.

Table 2: Expected Influence of Steric and Electronic Effects on SN2 Reactivity

| Effect | Influence on SN2 Reactivity of this compound |

| Steric Hindrance | Low at the primary carbon, favoring the reaction. The bulk of the methoxypropoxy group may have a minor retarding effect compared to smaller substituents. |

| Inductive Effect | The electron-withdrawing ether oxygen can slightly enhance the electrophilicity of the reaction center, potentially increasing the reaction rate. |

Elimination Reactions and Competing Side Pathways of this compound

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. These reactions often compete with nucleophilic substitution, and the outcome is highly dependent on the reaction conditions.

Studies of E1 and E2 Mechanisms Leading to Unsaturated Ether Products

Elimination reactions of alkyl halides can proceed through two primary mechanisms: E1 and E2.

The E2 (Elimination Bimolecular) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. pressbooks.publibretexts.org The rate of an E2 reaction depends on the concentrations of both the substrate and the base. pressbooks.pub This pathway is favored by strong, bulky bases and is the more likely elimination pathway for a primary alkyl halide like this compound. libretexts.org The expected product would be 3-(3-methoxypropoxy)prop-1-ene.

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the SN1 reaction. youtube.com In a subsequent step, a weak base removes a proton from a β-carbon to form the alkene. youtube.com Given the instability of the primary carbocation that would be formed from this compound, the E1 pathway is considered highly unlikely. youtube.com

Control over Chemoselectivity in Diversion from Desired Products

A key challenge in the reactions of this compound is controlling the chemoselectivity between substitution (SN2) and elimination (E2) pathways. The choice of nucleophile/base and reaction conditions is critical in directing the reaction towards the desired product.

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) tend to favor SN2 reactions. Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to promote E2 elimination. pressbooks.pub

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in the number of molecules, which is entropically favored.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are known to favor SN2 reactions, while less polar or protic solvents can influence the basicity of the attacking species and thus the E2 pathway. pressbooks.pub

Table 3: Conditions Favoring SN2 vs. E2 for this compound

| Reaction Condition | Favors SN2 (Substitution) | Favors E2 (Elimination) |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., NaI, NaCN) | Strong, bulky base (e.g., KOC(CH₃)₃) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Can be run in various solvents, including alcohols |

Intramolecular Cyclization and Rearrangement Studies of Derivatives

The structure of this compound and its derivatives allows for the possibility of intramolecular reactions, particularly cyclization. If the ether oxygen or a derivative thereof can act as an internal nucleophile, ring formation can occur.

For instance, if the methoxy (B1213986) group were to be demethylated to a hydroxyl group, the resulting alcohol could potentially undergo an intramolecular SN2 reaction. In such a scenario, the alkoxide formed under basic conditions would attack the carbon bearing the chlorine, leading to the formation of a cyclic ether. The feasibility of such a reaction would depend on the chain length and the resulting ring size, with the formation of 5- and 6-membered rings being generally favored.

Rearrangement reactions are less likely for the parent compound under standard nucleophilic substitution or elimination conditions due to the unlikelihood of forming a primary carbocation that could rearrange. However, under specific catalytic or radical conditions, rearrangements could potentially be induced, though this falls outside the scope of typical SN/E reactions.

Exploration of Ring Closure Reactions and Formation of Heterocyclic Scaffolds

The primary mode of cyclization for this compound and its derivatives is the intramolecular Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 pathway, where an internal nucleophile displaces the chloride leaving group. masterorganicchemistry.comlibretexts.orgwikipedia.orgorganicchemistrytutor.com In the case of a derivative of this compound containing a hydroxyl group, this internal nucleophile is an alkoxide, formed by the deprotonation of the alcohol functionality by a suitable base.

The structure of the starting material dictates the size of the resulting heterocyclic ring. For a hypothetical precursor, 5-(3-methoxypropoxy)pentan-1-ol, derived from this compound, an intramolecular Williamson ether synthesis would lead to the formation of a six-membered tetrahydropyran (B127337) ring. The formation of five- and six-membered rings is generally favored in such cyclizations due to a good balance of enthalpic and entropic factors. libretexts.org

The mechanism for the formation of a substituted tetrahydropyran from a 5-hydroxy derivative of this compound can be outlined as follows:

Deprotonation: A base abstracts the acidic proton from the terminal hydroxyl group, creating a nucleophilic alkoxide ion.

Intramolecular SN2 Attack: The newly formed alkoxide attacks the carbon atom bearing the chlorine atom in a backside fashion. This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the breaking of the carbon-chlorine bond.

Ring Closure: The result of this intramolecular SN2 reaction is the formation of a cyclic ether, in this case, a substituted tetrahydropyran, with the release of a chloride ion.

The stereochemistry of the starting material, if chiral, would be inverted at the carbon center undergoing substitution, a hallmark of the SN2 mechanism. libretexts.org

Interactive Data Table: Plausible Heterocyclic Scaffolds from this compound Derivatives

| Precursor Derived from this compound | Resulting Heterocyclic Scaffold | Ring Size |

| 4-(3-methoxypropoxy)butan-1-ol | 2-(methoxymethyl)tetrahydrofuran | 5 |

| 5-(3-methoxypropoxy)pentan-1-ol | 2-(methoxymethyl)tetrahydropyran | 6 |

| 3-(3-methoxypropoxy)propane-1,2-diol | 3-(methoxymethyl)tetrahydrofuran-3-ol | 5 |

Influence of Reaction Conditions on Product Distribution and Isomerization

The outcome of the cyclization reactions of this compound derivatives is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, temperature, and reaction time can significantly influence the distribution of products and the potential for isomerization.

Base: The strength and steric hindrance of the base are critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the alcohol without competing in intermolecular substitution reactions. organicchemistrytutor.com The use of a weaker base may lead to an equilibrium between the alcohol and the alkoxide, slowing down the rate of cyclization. A bulky base might favor elimination reactions (E2 pathway) if the substrate is sterically hindered, although this is less likely with a primary chloride.

Solvent: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anion as a potent nucleophile. francis-press.com Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, thereby decreasing its reactivity.

Temperature: Temperature affects the reaction rate and can influence the product distribution, particularly when there is a competition between kinetically and thermodynamically favored products. In general, higher temperatures favor the thermodynamically more stable product. For intramolecular Williamson ether synthesis, the formation of the less-strained six-membered ring is often the thermodynamically favored outcome. However, under certain conditions, the formation of a five-membered ring, if kinetically favored, might predominate at lower temperatures.

Isomerization: Isomerization of the product is a possibility if the reaction conditions allow for reversible pathways. For instance, if a Lewis acidic catalyst is present or if the reaction is run at high temperatures for an extended period, ring-opening and re-closing could lead to the formation of a more stable isomer. In the context of substituted tetrahydropyrans, this could involve the migration of the methoxymethyl substituent to a different position on the ring, although this would require a more complex mechanistic pathway than the straightforward intramolecular SN2 reaction.

Interactive Data Table: Hypothetical Influence of Reaction Conditions on the Cyclization of 5-(3-methoxypropoxy)pentan-1-ol

| Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) |

| NaH | THF | 25 | 2-(methoxymethyl)tetrahydropyran | Intermolecular ether |

| KOtBu | t-BuOH | 80 | Elimination product (alkene) | 2-(methoxymethyl)tetrahydropyran |

| NaOH | H₂O/THF | 50 | 2-(methoxymethyl)tetrahydropyran | Intermolecular ether |

| DBU | Acetonitrile | 60 | 2-(methoxymethyl)tetrahydropyran | - |

This table is illustrative and based on general principles of organic reactivity. Actual results would require experimental verification.

Derivatization and Synthetic Utility of 1 Chloro 3 3 Methoxypropoxy Propane As a Key Building Block

Conversion to Organometallic Reagents for Carbon-Carbon Bond Formation

The presence of a primary chloroalkane functionality in 1-chloro-3-(3-methoxypropoxy)propane allows for its conversion into highly reactive organometallic species. These reagents are pivotal in the formation of new carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.

Preparation of Grignard and Organolithium Reagents

This compound is a suitable precursor for the synthesis of the corresponding Grignard reagent, 3-(3-methoxypropoxy)propylmagnesium chloride. This transformation is typically achieved by reacting the chloroalkane with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.com The reaction is initiated by the oxidative insertion of magnesium into the carbon-chlorine bond. The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the resulting organometallic complex. wikipedia.org

Similarly, an organolithium reagent can be prepared, although this often requires more reactive lithium metal and is less common for simple alkyl chlorides compared to the Grignard synthesis. The resulting organometallic compounds are powerful nucleophiles and strong bases. wikipedia.org

Table 1: Comparison of Grignard and Organolithium Reagent Preparation

| Reagent Type | Metal | Typical Solvent | General Reactivity |

| Grignard | Magnesium (Mg) | Diethyl ether, THF | Strong nucleophile, strong base |

| Organolithium | Lithium (Li) | Diethyl ether, Hexane | Very strong nucleophile, very strong base |

Application in Cross-Coupling Reactions for Molecular Complexity Generation

The Grignard reagent derived from this compound can be employed in various transition-metal-catalyzed cross-coupling reactions to generate more complex molecules. acs.org In these reactions, the organomagnesium compound acts as the nucleophilic partner, transferring the 3-methoxypropoxypropyl group to an electrophilic substrate.

For instance, in Kumada-Corriu coupling, a nickel or palladium catalyst facilitates the reaction between the Grignard reagent and aryl or vinyl halides, forming a new carbon-carbon bond. acs.orgrsc.org This provides a direct method for attaching the flexible ether-containing side chain to aromatic or unsaturated systems. Challenges in cross-coupling with alkyl Grignard reagents, such as β-hydride elimination, can be mitigated by the choice of catalyst and reaction conditions. acs.org The general catalytic cycle involves oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

Functionalization through Alkylation and Arylation Reactions

The electrophilic nature of the primary chloride in this compound makes it an excellent substrate for various nucleophilic substitution reactions, enabling the introduction of the 3-methoxypropoxypropyl group onto a range of atoms.

Utilization as an Electrophile in O-, N-, and C-Alkylation Reactions

This compound serves as a valuable alkylating agent in reactions with oxygen, nitrogen, and carbon nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. masterorganicchemistry.com

O-Alkylation: In the presence of a base, alcohols and phenols can be deprotonated to form alkoxides and phenoxides, respectively. These highly nucleophilic species can then react with this compound in a Williamson ether synthesis to form new ethers. numberanalytics.comyoutube.comkhanacademy.org Strong bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are often employed to ensure complete deprotonation of the alcohol. masterorganicchemistry.comnumberanalytics.com

N-Alkylation: Amines, both primary and secondary, can be alkylated with this compound to yield secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of more complex amines and is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct.

C-Alkylation: Carbanions, such as those derived from enolates of ketones, esters, or malonates, can also be alkylated with this compound. This C-C bond-forming reaction is a powerful tool for extending carbon chains and introducing functionalized side chains.

Table 2: Examples of Alkylation Reactions with this compound

| Nucleophile Type | Nucleophile Example | Product Type |

| Oxygen | Sodium ethoxide | Ether |

| Nitrogen | Diethylamine | Tertiary amine |

| Carbon | Sodium diethyl malonate | Alkylated malonic ester |

Strategic Integration into Multi-Step Organic Syntheses

The versatility of this compound as both a potential nucleophile (via its organometallic derivative) and an electrophile makes it a strategic component in multi-step organic synthesis. libretexts.orgfiveable.me Retrosynthetic analysis can often identify this compound as a key fragment for introducing a flexible, polar side chain into a target molecule. youtube.com For example, the synthesis of a complex molecule containing a 3-methoxypropoxypropyl ether moiety could be simplified by disconnecting the target at the ether oxygen, revealing an alcohol and this compound as the starting materials for a Williamson ether synthesis. libretexts.orgyoutube.com Its ability to participate in a variety of bond-forming reactions allows for its incorporation at various stages of a synthetic sequence, providing flexibility in the design of synthetic routes. rsc.orgyoutube.com

Applications in Polymer Chemistry and Advanced Materials Science (excluding human-centric applications)

The chemical structure of this compound suggests its potential utility in the fields of polymer chemistry and materials science, where the introduction of flexible ether linkages can impart desirable properties to the final materials.

While specific research on the use of this compound in these areas is not widely documented, its reactivity allows for informed speculation on its potential applications. For instance, it could be used to synthesize functional monomers. By reacting it with a suitable molecule containing a polymerizable group (e.g., a vinyl group or an acrylic acid), a new monomer with a pendant 3-methoxypropoxypropyl side chain could be created. The incorporation of such a monomer into a polymer backbone could lower the glass transition temperature (Tg) of the resulting polymer, increasing its flexibility and potentially improving its performance in low-temperature applications.

Furthermore, the ether groups within the side chain could enhance the polymer's ability to coordinate with cations, suggesting potential applications in solid polymer electrolytes for battery technology. The presence of alkoxy groups can also influence the surface properties of materials, and its incorporation could be explored for modifying the hydrophilicity or compatibility of polymer blends. mdpi.com In the context of advanced materials, the functionalization of surfaces or nanoparticles with this compound could be a strategy to tailor their chemical and physical properties for specific applications.

Monomer or Precursor for Specialty Polymeric Ethers

The chemical architecture of this compound, specifically the primary alkyl chloride group, designates it as a prime candidate for synthesizing specialty polymeric ethers. The chloro- group serves as a reactive site for nucleophilic substitution reactions, most notably the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com In this type of reaction, an alkoxide nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride and forming a new ether linkage. masterorganicchemistry.comyoutube.com

This reactivity allows this compound to be used in several ways to create advanced polymers:

Grafting onto Polymer Backbones: The molecule can be reacted with existing polymers that contain hydroxyl groups (like polyvinyl alcohol or cellulose (B213188) derivatives). By converting these hydroxyls into alkoxides with a strong base, the this compound can be grafted onto the main polymer chain. This process introduces the flexible, polar methoxypropoxypropyl side chains, which can significantly alter the properties of the parent polymer, such as increasing its solubility, lowering its glass transition temperature, and improving its flexibility.

Chain Extension and Copolymerization: It can be used in reactions with diols or polyols. For instance, reacting with a diol under Williamson ether synthesis conditions could lead to the formation of longer-chain polyethers. The terminal methoxy (B1213986) group provides a non-reactive end, while the chloro- group allows for the step-wise growth of a polymer chain, resulting in polyethers with precisely defined pendant chains.

The incorporation of the (3-methoxypropoxy)propyl group is particularly significant. This side chain imparts several desirable characteristics to the resulting polymeric ethers:

Flexibility: The sequence of single-bonded carbon and oxygen atoms in the ether chain allows for significant rotational freedom, translating to enhanced flexibility in the final polymer.

Solvation Properties: The ether linkages can form hydrogen bonds with protic solvents and interact with various polar molecules, making the resulting polymers useful as solid-phase solvents or matrices for other chemical processes.

Below is a table illustrating its potential role in Williamson ether synthesis to form polymeric structures.

| Reactant A | Reactant B (as alkoxide) | Resulting Linkage | Polymer Type |

| This compound | Polymer with pendant hydroxyl groups (e.g., Polyvinyl alcohol) | Polymer-O-CH₂CH₂CH₂-O-CH₂CH₂CH₂-O-CH₃ | Graft Copolymer |

| This compound | Polyethylene glycol | -(O-CH₂CH₂)n-O-CH₂CH₂CH₂-O-CH₂CH₂CH₂-O-CH₃ | Block Copolymer |

| This compound | 1,4-Butanediol (as dialkoxide) | -(O-(CH₂)₄-O-CH₂CH₂CH₂-O-CH₂CH₂CH₂-O-CH₃)n- | Modified Polyether |

This table represents potential reactions based on established chemical principles.

Role in the Synthesis of Functional Coatings or Industrial Resins

In the field of functional coatings and industrial resins, monomeric units are selected to achieve a specific balance of properties such as durability, flexibility, adhesion, and chemical resistance. emerald.com this compound can serve as a valuable modifying agent or functional comonomer in the formulation of various resin systems, including polyurethanes, polyesters, and epoxies.

The primary mechanism of its incorporation involves reacting the terminal chloro- group with a suitable nucleophile present on another monomer or oligomer. For example:

In Polyurethane Systems: While not a typical isocyanate reaction, the chloro- group could be converted to a primary amine or a hydroxyl group. A more direct route involves reacting it with a polyol or polyamine component prior to polymerization with a diisocyanate. This would incorporate the flexible ether side chain, which can act as an internal plasticizer, improving the coating's flexibility and impact resistance without the risk of migration associated with traditional plasticizers. Polyurethane coatings are noted for their high flexibility and abrasion resistance. specificpolymers.com

In Epoxy Resins: The chloro- group can react with the hydroxyl groups present along an epoxy resin backbone or with the amine curing agent. This functionalization introduces the ether chain, which can enhance the toughness and lower the viscosity of the formulation.

In UV-Curable Coatings: Reactive oligomers are crucial in the formulation of UV-curable coatings and adhesives. google.com this compound can be derivatized into a functional monomer suitable for photopolymerization. For instance, the chloro- group could be substituted by reacting it with sodium acrylate (B77674) or vinyl ether precursors to introduce a polymerizable double bond. The resulting monomer would combine the fast curing characteristics of the acrylate or vinyl ether group with the flexibility imparted by the methoxypropoxypropyl tail. Such monomers are valuable for creating coatings on flexible substrates. specificpolymers.comgoogle.com

The use of such functional monomers allows formulators to fine-tune the final properties of the cured coating or resin. pcimag.com

The table below outlines the potential incorporation of this building block into different industrial resin types.

| Resin System | Potential Method of Incorporation | Resulting Property Modification |

| Polyurethanes | Pre-reaction with a polyol component to form a modified polyol ether before polymerization with isocyanate. | Increased flexibility, internal plasticization, improved impact resistance. |

| Polyesters | Used as a chain terminator or converted to a diol to be incorporated into the polyester (B1180765) backbone during polycondensation. | Enhanced solubility, modified surface properties, controlled molecular weight. |

| Epoxy Resins | Reaction with amine curing agents or hydroxyl groups on the epoxy backbone. | Reduced viscosity, increased toughness, improved adhesion to certain substrates. |

| UV-Curable Acrylates | Conversion of the chloro- group to an acrylate moiety via reaction with acrylic acid or its salt. | Introduction of a flexible, non-reactive tail to a cross-linked network, controlling shrinkage. |

This table illustrates potential applications in resin formulation based on the compound's chemical structure.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

Despite its relevance as a chemical intermediate, a comprehensive theoretical and computational investigation into the electronic structure, reactivity, and conformational behavior of this compound has yet to be documented in publicly available scientific literature. While computational chemistry offers a powerful lens through which to explore molecular properties, dedicated studies applying these methods to this specific compound are not currently available. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are standard tools for such analyses; however, their application to this compound has not been the subject of published research.

Future Research Directions and Unexplored Avenues in the Chemistry of 1 Chloro 3 3 Methoxypropoxy Propane

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of chemical reactions, influenced by numerous variables like reactants, solvents, catalysts, and temperature, makes predicting outcomes a significant challenge. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools capable of navigating this complexity by learning from vast datasets of documented reactions. chemcopilot.com For a molecule like 1-Chloro-3-(3-methoxypropoxy)propane, where extensive experimental data may be lacking, AI/ML can accelerate the exploration of its reactivity profile.

Furthermore, AI algorithms can optimize reaction conditions to maximize yield and minimize waste, a key principle of green chemistry. chemcopilot.com By analyzing how variables such as temperature, solvent polarity, and catalyst loading affect reaction outcomes, ML can identify the optimal parameter space for a desired transformation. chemcopilot.comeurekalert.org This approach could be particularly valuable for complex, multi-step syntheses where the this compound scaffold is a key intermediate.

| Parameter | Range Explored | AI-Predicted Optimum | Predicted Yield (%) |

|---|---|---|---|

| Temperature (°C) | 25 - 100 | 75 | 92% |

| Solvent | THF, DMF, Acetonitrile | DMF | |

| Nucleophile Conc. (M) | 1.0 - 2.0 | 1.5 | |

| Reaction Time (h) | 1 - 24 | 8 |

Discovery of Novel Catalytic Systems for Highly Selective Transformations

The functional landscape of this compound includes a primary C-Cl bond, two ether C-O bonds, and multiple C-H bonds, all of which are potential sites for transformation. A significant future avenue is the development of novel catalytic systems that can target these sites with high selectivity.

C-Cl Bond Functionalization: While nucleophilic substitution of the chloride is a straightforward reaction, catalysts could enable cross-coupling reactions that are otherwise challenging. For example, developing specific nickel or palladium catalysts could allow for efficient coupling with a wide range of organometallic reagents, opening pathways to new carbon-carbon bond formations.

Selective Ether Cleavage: The two ether linkages within the molecule present a challenge in selective cleavage. recercat.cat Future research could target the discovery of catalysts, such as metal-organic frameworks (MOFs) or specific transition metal complexes, that can differentiate between the C-O bonds based on their electronic or steric environment. sandia.govscience.gov For example, a catalyst might selectively cleave the terminal methoxy (B1213986) group or the internal propoxy linkage, providing access to different diol or alcohol derivatives.

C-H Activation/Functionalization: The holy grail of modern organic synthesis is the selective functionalization of inert C-H bonds. researchgate.netresearchgate.net Research into homogeneous transition metal catalysts, perhaps based on rhodium or iridium, could uncover systems capable of selectively activating specific C-H bonds on the propane (B168953) or propoxy backbones. researchgate.netnih.govrsc.orgacs.org This would represent a powerful strategy for late-stage functionalization, allowing for the introduction of new functional groups without pre-activating the molecule, thereby dramatically increasing its synthetic utility. researchgate.net

Table 2: Potential Catalytic Systems for Selective Transformations

| Target Bond | Catalyst Class | Potential Transformation | Research Goal |

|---|---|---|---|

| C-Cl | Ni/Pd Complexes | Cross-Coupling Reactions | Broaden substrate scope for C-C bond formation. |

| C-O (Ether) | Lewis Acids / MOFs | Selective Ether Cleavage | Regioselective opening to form functionalized alcohols. sandia.govscience.gov |

| C-H | Rh/Ir Pincer Complexes | C-H Borylation/Alkylation | Site-selective functionalization of the alkyl backbone. nih.gov |

Exploration of New Applications in Emerging Materials Science and Niche Fine Chemical Synthesis

The unique structure of this compound makes it an attractive candidate as a monomer or functional building block in materials science and as a precursor in the synthesis of fine chemicals.

Materials Science: Polyethers are a commercially important class of polymers with applications ranging from surfactants to solid polymer electrolytes. acs.orgbritannica.comgoogle.com The 3-methoxypropoxy side chain could impart unique properties to a polymer backbone, such as enhanced solubility, specific ion-coordinating ability, or altered thermal properties. Future research could explore the polymerization of this compound (via its alcohol derivative) to create novel polyethers. researchgate.net These materials could find applications as electrolytes in next-generation lithium-ion batteries, as functional coatings, or as components in biocompatible materials. researchgate.netrsc.orgacs.org

Fine Chemical Synthesis: As a bifunctional molecule, it can serve as a versatile building block for synthesizing more complex target molecules. amerigoscientific.comnih.govyork.ac.uk The chloro- group provides a reactive handle for introducing the entire methoxypropoxypropane fragment into a larger molecule. This is particularly relevant in pharmaceutical and agrochemical research, where the incorporation of ether functionalities can improve a molecule's pharmacokinetic properties. nih.govlabinsights.nl The flexible ether chain could be explored for its potential to interact with biological targets, making it a valuable scaffold for creating libraries of new compounds for drug discovery. nih.govnih.gov

Table 3: Potential Applications Based on Molecular Structure

| Application Area | Key Structural Feature | Potential Function |

|---|---|---|

| Polymer Electrolytes | Flexible Ether Chain | Enhanced ion mobility and solvation. bohrium.com |

| Functional Coatings | Methoxypropoxy Group | Modify surface properties like hydrophilicity and adhesion. |

| Pharmaceuticals | Bifunctional Scaffold | Introduce ether moiety to improve solubility and metabolic stability. nih.govlabinsights.nl |

| DNA-Encoded Libraries | Reactive Chloro Group | Linker for combinatorial synthesis of vast compound libraries. nih.gov |

Advanced Computational Methodologies for Deeper Understanding of Reactivity

While experimental work is crucial, advanced computational methods offer a powerful lens for understanding the fundamental reactivity of this compound at a molecular level. Techniques like Density Functional Theory (DFT) can provide deep insights into reaction pathways and electronic structures that are difficult to probe experimentally. unirioja.es

Future computational studies could focus on several key areas:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces for various reactions, such as the nucleophilic substitution at the C-Cl bond or catalyzed ether cleavage. unirioja.esacs.org This would allow for the precise determination of transition state structures and activation energies, explaining the observed reactivity and selectivity. nist.gov

Predicting Site Selectivity: By calculating local reactivity descriptors (e.g., Fukui functions, partial atomic charges), computational models can predict which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack. This is particularly important for predicting the regioselectivity of C-H activation reactions.

Solvent and Catalyst Effects: Molecular dynamics (MD) simulations can model the explicit interactions between this compound and solvent molecules or a catalyst surface. This can reveal how the local environment influences the reaction pathway and helps in the rational design of optimal reaction conditions.

Table 4: Computable Properties for Reactivity Analysis

| Computational Method | Property/Descriptor | Insight Provided |

|---|---|---|

| Density Functional Theory (DFT) | Activation Energy (Ea) | Predicts reaction rates and feasibility. unirioja.es |

| DFT | Partial Atomic Charges | Identifies electrophilic/nucleophilic sites. |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Characterizes electronic reactivity. |

| Molecular Dynamics (MD) | Solvation Free Energy | Understands solvent effects on reaction intermediates. |

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

The true potential of a building block is realized when it is used to construct larger, more complex molecules with novel functions. amerigoscientific.comidw-online.de The bifunctional nature of this compound makes it an ideal starting point for synthesizing diverse and intricate molecular architectures.

One promising direction is its use as a flexible linker in the synthesis of macrocycles or molecular cages. The initial reaction at the chloro- group can be followed by further transformations on the ether chain or a second functional group introduced via the initial substitution. This could lead to the creation of novel host molecules for supramolecular chemistry applications.

Table 5: Hypothetical Synthetic Pathway to a Complex Bifunctional Molecule

| Step | Reaction Type | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Sodium Azide (NaN₃) | 1-Azido-3-(3-methoxypropoxy)propane | Introduce a versatile azide handle. |

| 2 | Click Chemistry | Terminal Alkyne, Cu(I) catalyst | Triazole-linked conjugate | Attach a second molecular fragment. |

| 3 | Selective Ether Cleavage | Lewis Acid Catalyst | Triazole with a terminal alcohol | Unmask a hydroxyl group for further functionalization. |

Q & A

Q. What are the standard synthetic routes for 1-chloro-3-(3-methoxypropoxy)propane, and what reaction conditions are critical for reproducibility?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 3-methoxypropanol with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetone . Microwave-assisted alkylation (e.g., 210°C for 2 minutes with KI and DIEA in acetonitrile) has also been reported for analogous chlorinated ethers, improving reaction efficiency and reducing side products . Key variables include stoichiometry, solvent polarity, and temperature control to avoid decomposition.

Q. How should researchers characterize the purity and structural integrity of this compound?

Essential analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and chlorinated alkoxy groups.

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Infrared (IR) spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C ether stretch) and ~600–800 cm⁻¹ (C-Cl stretch) .

Chromatographic methods (GC or HPLC) with certified reference standards are recommended for purity assessment.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Critical precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound?

Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity in alkylation reactions .

- Catalyst selection : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution reactions.

- Temperature modulation : Microwave irradiation reduces reaction time (e.g., 2 minutes vs. 24 hours under reflux) but requires careful control to prevent side reactions .

A design-of-experiments (DoE) approach is advised to evaluate interactions between variables.

Q. What analytical challenges arise when detecting trace impurities or degradation products of this compound?

Challenges include:

- Co-elution in chromatography : Use orthogonal methods (e.g., GC-MS coupled with HPLC-UV) to resolve overlapping peaks.

- Degradation pathways : Hydrolysis of the C-Cl bond under humid conditions may generate 3-methoxypropanol and propanediol derivatives. Stability studies under controlled humidity/pH are critical .

- Sensitive detection limits : Employ tandem MS (LC-MS/MS) for sub-ppm impurity quantification.

Q. How can researchers reconcile contradictory data on the compound’s metabolic stability in pharmacological studies?

Discrepancies in metabolic stability (e.g., high clearance rates in vivo vs. in vitro) may stem from:

- Species-specific metabolism : Rat liver microsomes may process the compound differently than human models .

- Protein binding : Differences in plasma protein affinity across studies can alter bioavailability.

- Experimental design : Validate assays using isotopically labeled analogs (e.g., deuterated or ¹³C-labeled compounds) to track metabolic pathways unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.